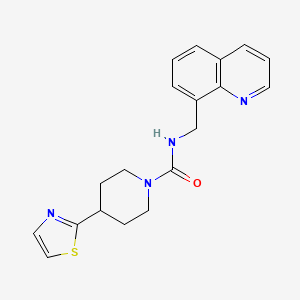
N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” is a complex organic compound that features a quinoline moiety, a thiazole ring, and a piperidine carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperidine Carboxamide Formation: The piperidine ring can be introduced through a reductive amination reaction, followed by carboxylation to form the carboxamide group.
Final Coupling: The quinoline, thiazole, and piperidine carboxamide fragments are then coupled together using appropriate coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxide derivatives.
Applications De Recherche Scientifique
“N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity. The quinoline and thiazole rings often play a crucial role in binding to the target site, while the piperidine carboxamide group may enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide: can be compared with other quinoline or thiazole derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its combined structural features, which may confer unique biological activities or chemical properties not found in simpler analogs.
Propriétés
IUPAC Name |
N-(quinolin-8-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(23-10-6-15(7-11-23)18-21-9-12-25-18)22-13-16-4-1-3-14-5-2-8-20-17(14)16/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJIEMBXBYQRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CS2)C(=O)NCC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
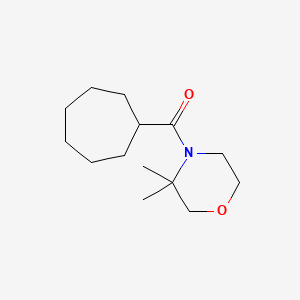
![N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide](/img/structure/B6751634.png)
![Cycloheptyl-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6751639.png)
![5,6-Dimethyl-3-[2-oxo-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6751655.png)
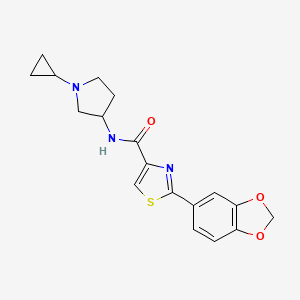
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B6751694.png)
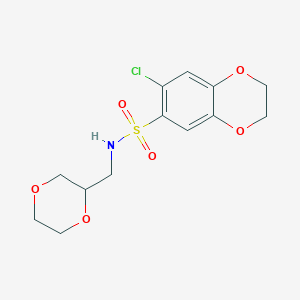
![3-methyl-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B6751725.png)
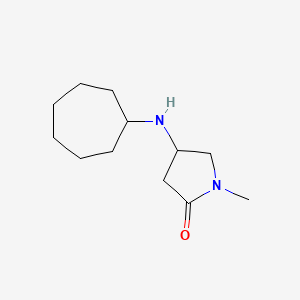
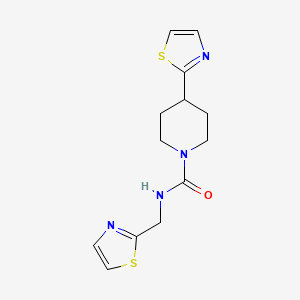
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B6751734.png)
![7-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6751738.png)
![[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone](/img/structure/B6751743.png)
![4-(4-methyl-1,3-thiazol-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B6751745.png)
